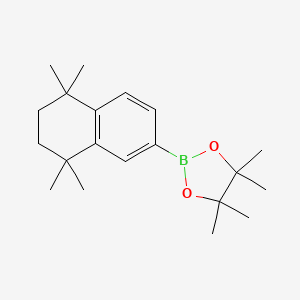

4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane (CAS: 853998-14-8) is a boronate ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a bulky tetrahydronaphthalene-derived aromatic moiety. Its molecular formula is C₂₀H₃₁BO₂, with a molecular weight of 314.27 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, often employing bis(pinacolato)diboron (B₂(pin)₂) and aryl halides under basic conditions (e.g., KOAc or K₃PO₄) . Storage requires an inert atmosphere at 2–8°C due to its sensitivity to hydrolysis and oxidation .

The tetrahydronaphthalene substituent confers enhanced steric bulk and lipophilicity compared to simpler aryl or alkenyl boronate esters, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BO2/c1-17(2)11-12-18(3,4)16-13-14(9-10-15(16)17)21-22-19(5,6)20(7,8)23-21/h9-10,13H,11-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSVGFZGSVYZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane (CAS No. 853998-14-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

The compound has the molecular formula and a molecular weight of 314.27 g/mol. It is characterized by a dioxaborolane structure which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.27 g/mol |

| CAS Number | 853998-14-8 |

| Appearance | Colorless to yellow liquid |

| Purity | >97% |

The biological activity of this compound primarily involves its role as a selective inhibitor of certain cytochrome P450 enzymes. Specifically, it has been studied for its inhibitory effects on CYP26A1 and CYP26B1 enzymes which are involved in the metabolism of retinoic acid (RA) . Inhibition of these enzymes can lead to increased concentrations of endogenous all-trans-retinoic acid (atRA), which is critical for various biological processes including cell differentiation and development.

Case Studies

- CYP26A1 Inhibition : A study identified a structural analog of the compound that demonstrated significant selectivity towards CYP26A1 with an IC50 value of 340 nM. This suggests that compounds like this compound could be developed as therapeutic agents to enhance atRA levels in target tissues .

- Retinoid Metabolism : Research into retinoids has shown that synthetic variants can have improved efficacy over natural analogs. The compound's role in modulating retinoid metabolism indicates potential applications in treating conditions such as skin disorders and certain cancers .

- Stem Cell Differentiation : In vivo studies have demonstrated that retinoids can induce stem cell differentiation. By inhibiting CYP26 enzymes with compounds like this compound, researchers observed enhanced differentiation pathways in stem cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects on Reactivity: Electron-deficient groups (e.g., 3-methylsulfonylphenyl in ) enhance electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings.

Lipophilicity and Bioactivity :

Key Observations:

- Catalyst Efficiency : Palladium-based systems (e.g., Pd(dppf)Cl₂) are preferred for coupling sterically hindered substrates, while ligand-free thermal hydroboration suffices for simpler alkenylboronates .

- Base Influence : KOAc and K₃PO₄ facilitate transmetalation in cross-couplings, but KOAc is more effective for substrates prone to hydrolysis .

Table 3: Stability and Functional Roles

Key Observations:

- Biological Applications: The target compound’s tetrahydronaphthalenyl group aligns with retinoid scaffolds (e.g., TTAB and TTNN), suggesting utility in cancer therapeutics .

- Chemical Stability : Electron-withdrawing substituents (e.g., nitro in ) reduce boronate stability, necessitating dark storage, whereas alkyl/aryl groups improve shelf life .

Q & A

Q. Example Reaction Table :

| Component | Quantity (mmol) | Role |

|---|---|---|

| Substrate Halide | 1.00 | Electrophile |

| B₂(pin)₂ | 1.50 | Boron Source |

| Pd(dppf)Cl₂·DCM | 5 mol% | Catalyst |

| KOAc | 3.00 | Base |

How is this compound characterized to confirm structural integrity and purity?

Methodological Answer :

Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to verify boronate ester formation and substituent positions. For example, the pinacol boron group shows distinct ¹¹B NMR shifts near 30 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 355.2 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% is typical for research-grade material) .

What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer :

As a boronate ester, it acts as a stable, air-tolerant boron reagent for forming biaryl or heteroaryl bonds. Key advantages:

- Reactivity : Transmetalates efficiently with aryl/heteroaryl halides under Pd catalysis .

- Scope : Compatible with electron-rich/demanding substrates (e.g., sterically hindered naphthalene derivatives) .

- Optimization : Use of Pd(OAc)₂/XPhos or SPhos ligands enhances yields in coupling with deactivated aryl chlorides .

How can researchers optimize reaction conditions for scale-up synthesis?

Q. Advanced Considerations :

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃, PEPPSI-IPr) to reduce loading (<1 mol%) while maintaining efficiency .

- Solvent Effects : Switch from THF to toluene for higher boiling points, improving reaction rates at 110°C .

- Continuous Flow : Implement flow chemistry to mitigate exothermicity and improve reproducibility in large batches .

How should contradictory data on reaction yields or selectivity be resolved?

Q. Troubleshooting Strategy :

- Variable Yields : Trace moisture or oxygen may deactivate the catalyst; ensure rigorous anhydrous conditions and degassing .

- Regioselectivity : Use directing groups (e.g., methoxy) on the substrate to control coupling positions .

- Side Reactions : Monitor for proto-deboronation via LC-MS; add stabilizing agents like 2,6-lutidine .

What purification challenges arise, and how are they addressed?

Q. Methodological Answer :

- Byproduct Removal : Silica chromatography effectively separates unreacted boronates. For polar impurities, use activated charcoal treatment .

- Crystallization : Recrystallize from ethanol/water mixtures to remove residual Pd catalysts .

- Analytical Validation : Cross-check purity via ¹H NMR integration and combustion analysis for C/H/B ratios .

What are its applications in medicinal chemistry or drug discovery?

Q. Advanced Applications :

- Bioactive Scaffolds : The tetralin moiety mimics retinoid structures, enabling synthesis of disila-bexarotene analogs for cancer research .

- Kinase Inhibitors : Serve as intermediates in modular imidazole syntheses targeting ATP-binding pockets .

- PET Tracers : Radiolabeled derivatives (e.g., ¹⁸F) are explored for imaging amyloid plaques .

Are alternative boron reagents viable for similar synthetic outcomes?

Q. Comparative Analysis :

- Pinacol vs. Neopentylglycol Boronates : Neopentyl derivatives offer higher stability but require harsher conditions .

- Trifluoroborate Salts : More water-soluble but less reactive toward electron-deficient partners .

- Cost-Benefit : Pinacol boronates balance cost, stability, and reactivity for most academic applications .

How should stability and storage be managed for long-term use?

Q. Best Practices :

- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis/oxidation .

- Decomposition Signs : Yellowing indicates boronate degradation; repurify via flash chromatography .

- Handling : Use gloveboxes for moisture-sensitive reactions; pre-dry solvents over molecular sieves .

What mechanistic insights are critical for advancing its use in catalysis?

Q. Research Frontiers :

- Transmetalation Pathways : Study via ¹¹B NMR kinetics to identify rate-limiting steps in Pd-catalyzed couplings .

- Ligand Effects : DFT calculations reveal how bulky ligands (e.g., SPhos) reduce steric hindrance in aryl transfers .

- Spectroscopic Probes : In situ IR monitors boron-O bond cleavage during activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.